molecular formula C19H17FN6O3 B2840296 N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396849-34-5

N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2840296
CAS No.: 1396849-34-5
M. Wt: 396.382
InChI Key: NSRXOLPUIBFZCP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a cyclopropyl group, and a fluorophenoxyacetamido moiety, which contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

    Attachment of the Fluorophenoxyacetamido Moiety: This step involves the coupling of 2-fluorophenol with acetic acid derivatives, followed by amide bond formation with the tetrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the amide or tetrazole functionalities, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or reduced tetrazole derivatives.

    Substitution: Products may include substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The tetrazole ring and amide functionalities could play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(4-(2-(2-chlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide
  • N-cyclopropyl-2-(4-(2-(2-bromophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its stability and binding affinity to biological targets.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O3/c20-15-3-1-2-4-16(15)29-11-17(27)21-12-7-9-14(10-8-12)26-24-18(23-25-26)19(28)22-13-5-6-13/h1-4,7-10,13H,5-6,11H2,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRXOLPUIBFZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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